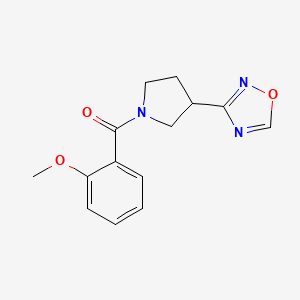

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-méthoxyphényl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.

BenchChem offers high-quality (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les chimistes médicinaux ont exploré cette structure, conduisant à la découverte de plusieurs médicaments contenant l'unité 1,2,4-oxadiazole .

- Les chercheurs ont synthétisé des dérivés de ce composé et évalué leur affinité pour des récepteurs spécifiques, tels que les récepteurs σ1 et σ2 .

- Leur potentiel en tant que pesticides chimiques à faible risque pour la gestion des maladies des plantes a été étudié .

- Les chercheurs explorent ses interactions avec des enzymes spécifiques et évaluent les effets inhibiteurs .

Découverte de médicaments et chimie médicinale

Activité antimicrobienne

Agents anticancéreux

Activités biologiques agricoles

Inhibiteurs enzymatiques

Matériaux scintillants et industrie des colorants

En résumé, le composé (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-méthoxyphényl)méthanone est prometteur dans divers domaines scientifiques, de la découverte de médicaments à l'agriculture. Les chercheurs continuent d'explorer son potentiel, et ses propriétés bioisostères en font un domaine d'étude passionnant . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊

Mécanisme D'action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, overcoming the lack of selectivity seen with many bile acid derivatives . The compound induces the mRNA expression of the GPBAR1 target gene pro-glucagon .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it could be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.

Propriétés

IUPAC Name |

(2-methoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-19-12-5-3-2-4-11(12)14(18)17-7-6-10(8-17)13-15-9-20-16-13/h2-5,9-10H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNHEZSIFNCEPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

![N-[Cyano(oxolan-3-YL)methyl]-2-methylquinoline-8-carboxamide](/img/structure/B2416283.png)

![N-[2-(Furan-3-YL)ethyl]-2-phenylbutanamide](/img/structure/B2416286.png)

methyl]-4,5-dimethylthien-2-yl}-2-furamide](/img/structure/B2416288.png)

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2416305.png)